{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid
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Overview
Description
{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid is a boronic acid derivative that features a unique imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid typically involves the hydroboration of an appropriate precursor. The process generally includes the addition of a boron-hydrogen bond over an unsaturated bond, such as an alkene or alkyne, to form the corresponding boronic acid. This reaction is often rapid and proceeds under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid primarily undergoes reactions such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Scientific Research Applications
{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 3-Pyridinylboronic acid
- 4-Pyridinylboronic acid
- Phenylboronic acid
Comparison:
- Uniqueness: {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid is unique due to its imidazo[4,5-b]pyridine core, which imparts distinct electronic and steric properties compared to other boronic acids .
- Reactivity: The presence of the imidazo[4,5-b]pyridine ring can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
(3-ethylimidazo[4,5-b]pyridin-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BN3O2/c1-2-12-5-11-7-3-6(9(13)14)4-10-8(7)12/h3-5,13-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASDQECTTBVJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(C=N2)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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